molecular formula C25H17Cl2NO3 B12040742 2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate CAS No. 355420-55-2

2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate

Cat. No.: B12040742
CAS No.: 355420-55-2
M. Wt: 450.3 g/mol
InChI Key: ZRPQKYWZEFYWJG-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline carboxylates This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and methylphenyl groups

Preparation Methods

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of chloro and methylphenyl substituents. Common reagents used in these reactions include chloroaniline, acetic acid, and various catalysts. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate include other quinoline derivatives such as imidazo[1,2-a]pyridines and pyrimido[1,2-a]benzimidazoles. These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .

Properties

CAS No.

355420-55-2

Molecular Formula

C25H17Cl2NO3

Molecular Weight

450.3 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17Cl2NO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3

InChI Key

ZRPQKYWZEFYWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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